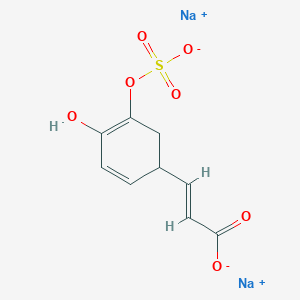
disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a cyclohexadienyl ring substituted with hydroxy and sulfonatooxy groups, and a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate typically involves multiple steps:
Formation of the Cyclohexadienyl Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxy and Sulfonatooxy Groups: The hydroxy group can be introduced via hydroxylation reactions, while the sulfonatooxy group can be added through sulfonation followed by esterification.
Formation of the Propenoate Moiety: This involves the reaction of the cyclohexadienyl intermediate with a suitable propenoate precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the propenoate moiety, leading to saturated derivatives.
Substitution: The sulfonatooxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Amino, th
Properties
Molecular Formula |
C9H8Na2O7S |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15;;/h1-4,6,10H,5H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2/b4-2+;; |
InChI Key |
NZPSNUPAWLVTLO-IKXJGISXSA-L |
Isomeric SMILES |
C1C(C=CC(=C1OS(=O)(=O)[O-])O)/C=C/C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(C=CC(=C1OS(=O)(=O)[O-])O)C=CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)
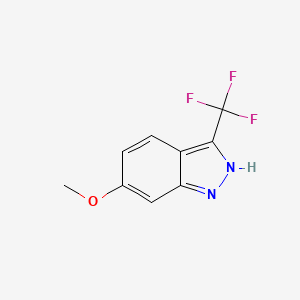
![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
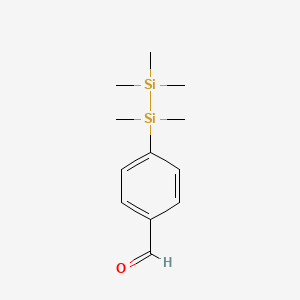
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
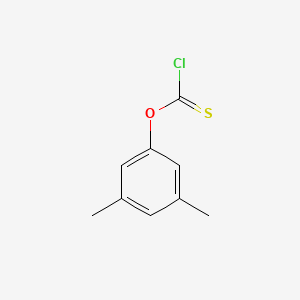
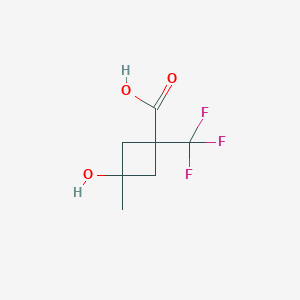
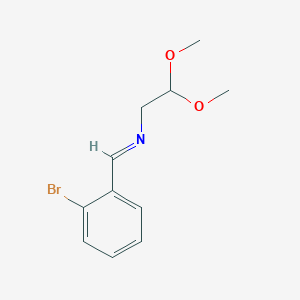
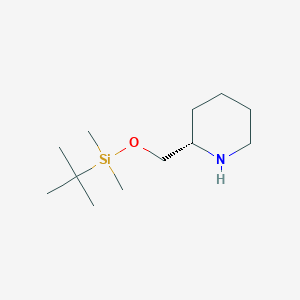
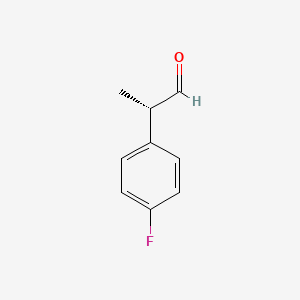
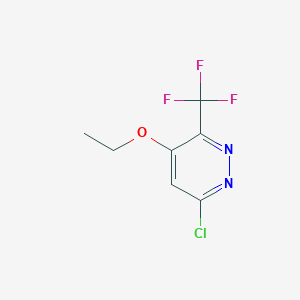
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
